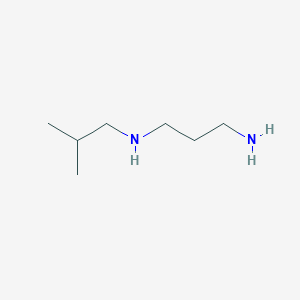![molecular formula C14H10BF3O3 B13995324 1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole](/img/structure/B13995324.png)
1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of boron reagents and palladium catalysts, as well as the reaction solvent and temperature, are critical factors in the industrial synthesis process .
化学反応の分析
Types of Reactions
6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as a phosphodiesterase-4 (PDE4) inhibitor, which leads to the suppression of inflammatory cytokines and modulation of immune responses . The compound’s boron moiety plays a crucial role in its binding affinity and inhibitory activity.
類似化合物との比較
Similar Compounds
Crisaborole: Another PDE4 inhibitor with a similar boron-containing structure, used in the treatment of atopic dermatitis.
Benzo[c][1,2,5]oxadiazoles: Compounds with similar pharmacological activities, including anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Known for their anti-cholinergic and anti-amnesic activities.
Uniqueness
6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C14H10BF3O3 |
|---|---|
分子量 |
294.04 g/mol |
IUPAC名 |
1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C14H10BF3O3/c16-14(17,18)10-2-5-11(6-3-10)21-12-4-1-9-8-20-15(19)13(9)7-12/h1-7,19H,8H2 |
InChIキー |
WUWUSGTURCXGIP-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995270.png)
![1-(2-{4-[(1E)-1-(4-iodophenyl)-2-phenylbut-1-en-1-yl]phenoxy}ethyl)pyrrolidine](/img/structure/B13995277.png)

![4-[(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13995284.png)
![N-[amino-[5-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxynaphthalen-1-yl]oxyphosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B13995294.png)

![1-{[Bis(2-hydroxyethyl)amino]methyl}-1h-indole-2,3-dione](/img/structure/B13995308.png)




![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
